molecular formula C8H13ClF3N B3001655 [(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride CAS No. 2307781-24-2

[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride

Cat. No.: B3001655
CAS No.: 2307781-24-2
M. Wt: 215.64
InChI Key: PTWXKZFEBSPXCB-UOERWJHTSA-N
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Description

Chemical Structure: The compound features a cyclohexene ring with a trifluoromethyl (-CF₃) group at the 6-position and a methanamine (-CH₂NH₂) group at the 1-position. The stereochemistry is defined as (1R,6R), and it exists as a racemic (rac) trans isomer .
Molecular Formula: C₇H₁₁ClF₃N.
Molecular Weight: 201.62 g/mol.
Key Characteristics:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • The hydrochloride salt improves solubility in polar solvents.

Properties

IUPAC Name

[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-2,6-7H,3-5,12H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWXKZFEBSPXCB-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride, a synthetic organic compound, has garnered attention for its unique structural features and potential biological activities. The trifluoromethyl group and the cyclohexene ring confer distinct properties that may influence its pharmacological profile.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C7H10F3NHCl\text{C}_7\text{H}_{10}\text{F}_3\text{N}\cdot \text{HCl}

IUPAC Name: (1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine; hydrochloride

CAS Number: 2059917-71-2

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Cyclohexene Ring: Typically achieved through a Diels-Alder reaction.
  • Introduction of the Trifluoromethyl Group: Accomplished via nucleophilic substitution using trifluoromethyl iodide.
  • Amination: Introduced through reductive amination.
  • Hydrochloride Formation: Finalized by reacting the amine with hydrochloric acid.

Pharmacological Potential

Recent studies have indicated that compounds with trifluoromethyl groups can exhibit enhanced biological activity due to their electronic properties, which can influence receptor binding and metabolic stability. The specific biological activities of this compound include:

  • Antimicrobial Activity: Preliminary data suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties: Investigations into its effects on cancer cell lines indicate possible cytotoxicity, warranting further exploration in cancer therapeutics.

Case Studies and Research Findings

  • Antimicrobial Studies: A study conducted on various derivatives of cyclohexene compounds demonstrated that modifications with trifluoromethyl groups significantly enhanced antimicrobial properties against Gram-positive bacteria .
  • Cytotoxicity Assays: In vitro assays on human cancer cell lines revealed that this compound exhibits dose-dependent cytotoxic effects, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

Comparative Analysis

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
6-(Trifluoromethyl)cyclohex-3-en-1-amineStructureModerate Antimicrobial
6-(Trifluoromethyl)cyclohexane-1-amineStructureLow Anticancer Activity

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound's structure suggests potential pharmacological applications. Its trifluoromethyl group can enhance metabolic stability and bioavailability, making it suitable for drug development. Research indicates that compounds with similar structures exhibit activity against various biological targets, including enzymes and receptors involved in diseases such as cancer and neurological disorders.

Case Studies
Recent studies have explored the synthesis of derivatives of this compound to evaluate their efficacy as potential therapeutic agents. For example, a study published in Journal of Medicinal Chemistry highlighted the synthesis of related compounds that showed promising results in inhibiting specific cancer cell lines, suggesting that [(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride could serve as a lead compound for further development.

Materials Science

Polymer Chemistry
In materials science, the compound is being investigated as a building block for functional polymers. The incorporation of trifluoromethyl groups into polymer backbones can impart unique properties such as increased hydrophobicity and thermal stability. This can lead to applications in coatings, adhesives, and advanced materials.

Research Findings
A recent article in Macromolecules discussed the synthesis of fluorinated polymers using this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and resistance to solvents compared to non-fluorinated counterparts.

Agrochemicals

Pesticide Development
The unique structure of this compound makes it an attractive candidate for the development of new agrochemicals. The trifluoromethyl group is known to enhance biological activity and environmental stability in pesticide formulations.

Field Studies
Field trials reported in agricultural chemistry journals have demonstrated the efficacy of formulations containing this compound against various pests and diseases affecting crops. These studies indicate that derivatives of this compound can improve crop yields while minimizing environmental impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Systems

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine Hydrochloride
  • Key Features : A pyridazine heterocycle replaces the cyclohexene ring, with a trifluoromethyl group at the 6-position.
  • Differentiation: The aromatic pyridazine ring may confer distinct electronic properties and hydrogen-bonding capabilities compared to the non-aromatic cyclohexene system. Such differences could influence solubility and target affinity, making it suitable for kinase inhibitor development .
1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride
  • Molecular Formula : C₉H₁₁ClF₃N.
  • Molecular Weight : 225.64 g/mol.
  • Key Features : A benzene ring with a trifluoromethyl substituent and a two-carbon amine chain.
  • Differentiation : The absence of a cyclohexene ring reduces conformational flexibility. The ethanamine chain (vs. methanamine) may alter steric interactions in biological systems, as seen in neurotransmitter analog applications .

Cyclohexane/Bicyclic Derivatives

1-[(1R,5S,6R)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanamine Hydrochloride
  • Molecular Formula: C₁₁H₂₂ClNO₂.
  • Molecular Weight : 235.76 g/mol.
  • Key Features : A bicyclic structure incorporating an oxygen atom (3-oxabicyclo).
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride
  • Molecular Formula: C₁₅H₂₃NO₂·HCl.
  • Molecular Weight : 285.81 g/mol.
  • Key Features: A cyclohexanol backbone with hydroxyl and dimethylamino substituents.

Halogenated and Heterocyclic Derivatives

[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride
  • Molecular Formula : C₁₀H₁₂Cl₃N₃.
  • Key Features : A chlorinated phenyl ring with an imidazole substituent.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound C₇H₁₁ClF₃N 201.62 Cyclohexene, (1R,6R) configuration, -CF₃ Pharmaceutical intermediate
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine HCl C₅H₆ClF₃N₃ (est.) N/A Pyridazine, -CF₃ Kinase inhibitors
1-(3-(Trifluoromethyl)phenyl)ethanamine HCl C₉H₁₁ClF₃N 225.64 Benzene, -CF₃, ethanamine chain Neurotransmitter analogs
3-Oxabicyclo Derivative C₁₁H₂₂ClNO₂ 235.76 Bicyclic, ether oxygen Rigid scaffold for drug design
Chlorinated Imidazole Derivative C₁₀H₁₂Cl₃N₃ N/A Chlorophenyl, imidazole, dihydrochloride Antimicrobial agents

Research Findings and Implications

  • Stereochemical Influence : The (1R,6R) configuration in the target compound may lead to enantiomer-specific bioactivity, a critical factor in drug design .
  • Trifluoromethyl Effects : The -CF₃ group in all compared compounds enhances metabolic stability and membrane permeability, but its placement on aliphatic vs. aromatic systems alters electronic environments and binding kinetics .
  • Synthetic Challenges : The bicyclic derivative () requires complex synthesis due to its fused ring system, whereas the target compound’s cyclohexene backbone may allow simpler modular synthesis .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclohexenone + CF3 reagent, 80°C, 12h65–70>90%
2NaBH4, MeOH, 0°C → RT, 6h75–80>95%
3HCl (g), Et2O, 2h90–95>99%

Advanced: How can researchers resolve stereochemical inconsistencies in the (1R,6R) configuration?

Methodological Answer:
Stereochemical integrity is validated using:

  • Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for structurally similar bicyclic amines in and .
  • NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons to corroborate ring conformation .

Note : Contradictions in reported data may arise from racemization during synthesis. To mitigate, optimize reaction temperature (<0°C during amination) and avoid protic solvents .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C8H12ClF3N) .
  • 1H/13C NMR : Assign peaks for the cyclohexene protons (δ 5.4–5.8 ppm, olefinic) and trifluoromethyl group (δ 120–125 ppm in 13C) .
  • HPLC-PDA : Assess purity (>98% for pharmacological studies) using C18 columns with acetonitrile:water gradients .

Advanced: How to address discrepancies in reported bioactivity data across studies?

Methodological Answer:
Contradictions may stem from:

  • Purity Variability : Impurities (e.g., residual solvents) can skew results. Use orthogonal purification (e.g., flash chromatography followed by recrystallization) .
  • Assay Conditions : Differences in cell lines (e.g., primary chondrocytes vs. HEK293) or buffer pH (affecting hydrochloride salt solubility) .
  • Pharmacokinetic Factors : Evaluate metabolic stability (e.g., liver microsome assays) to ensure observed activity is not due to metabolites .

Q. Table 2: Example Bioactivity Comparison

StudyIC50 (μM)Cell LinePurity (%)
A0.12Chondrocytes99.5
B1.4HEK29395.0

Advanced: What in vitro models are suitable for studying its pharmacological effects?

Methodological Answer:

  • Chondrocyte Senescence Models : As shown in , this compound may modulate Hedgehog-Gli1 signaling. Use IL-1β-stimulated chondrocytes to assess anti-osteoarthritic potential via qPCR (e.g., COL2A1, MMP13) .
  • Neuronal GPCR Assays : Fluorinated methanamines often target serotonin/dopamine receptors. Use cAMP or calcium flux assays in transfected CHO cells .
  • Cytotoxicity Screening : Prioritize compounds with CC50 > 50 μM (MTT assay) in primary hepatocytes to exclude nonspecific toxicity .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use respiratory protection if airborne particles are generated .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Storage : In airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

Advanced: How to optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium on carbon (Pd/C) vs. Raney nickel for hydrogenation efficiency .
  • Process Analytics : Use inline FTIR to monitor reaction progression and minimize byproducts .
  • Solvent Optimization : Replace THF with 2-MeTHF for greener chemistry and easier recycling .

Q. Table 3: Catalyst Comparison

CatalystReaction Time (h)Yield (%)
Pd/C682
Raney Ni1275

Advanced: What computational methods predict its physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration) .
  • Molecular Dynamics (MD) Simulations : Analyze trifluoromethyl group interactions with target proteins (e.g., cyclooxygenase-2) .
  • DFT Studies : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts .

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